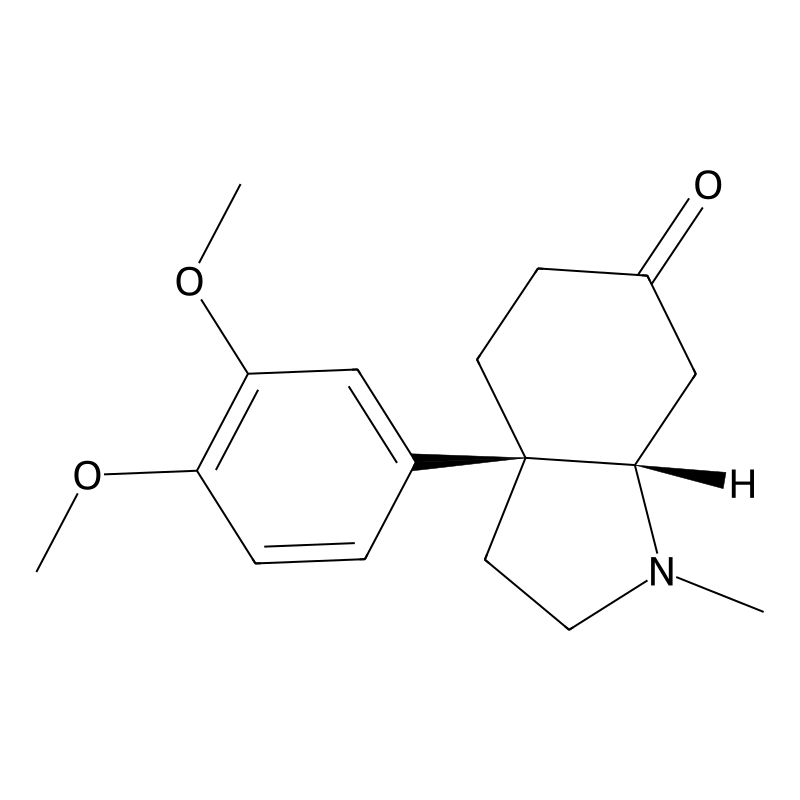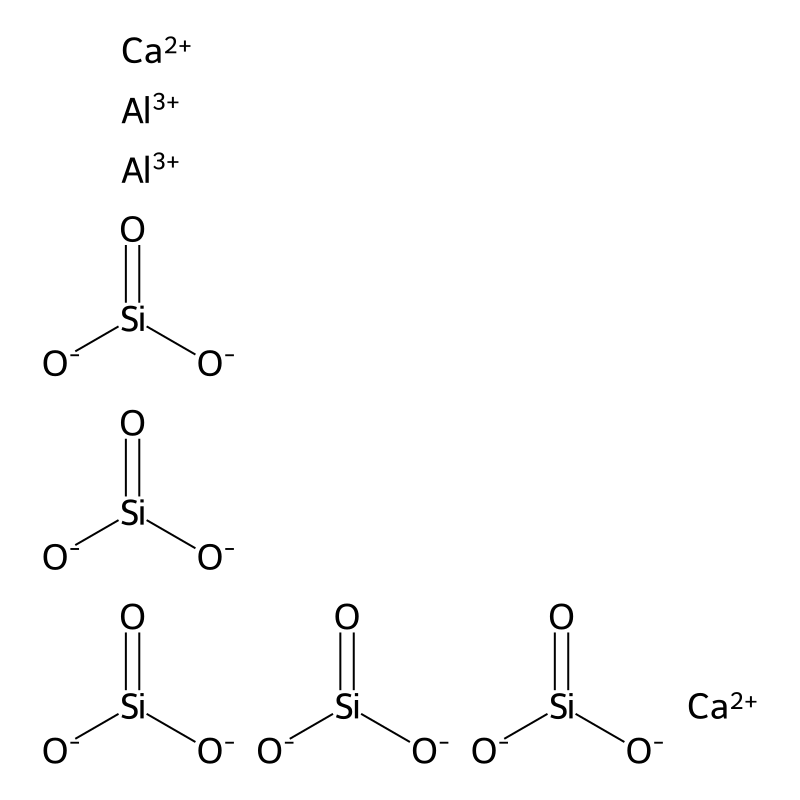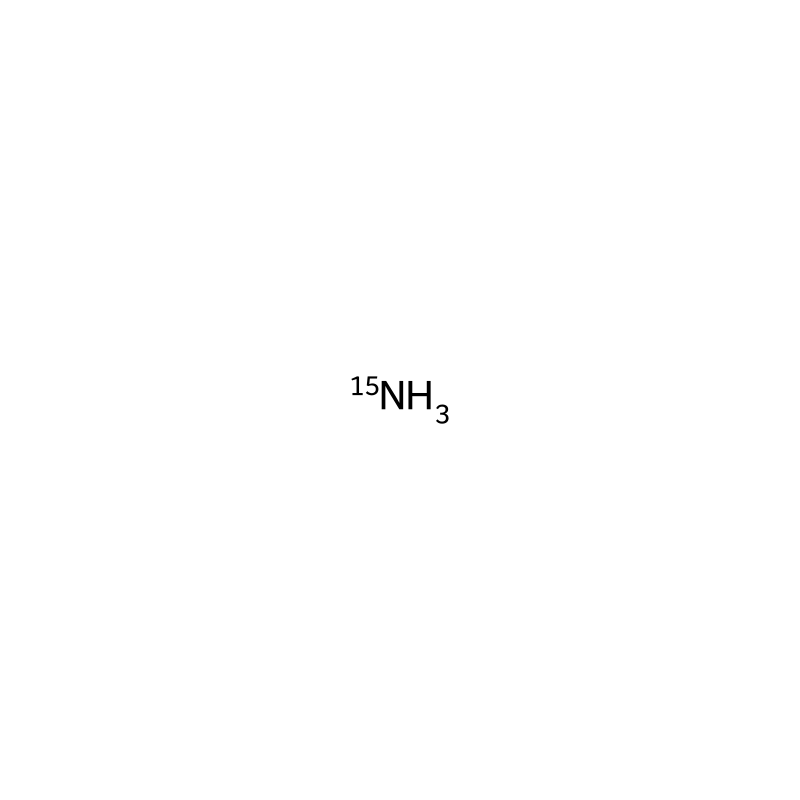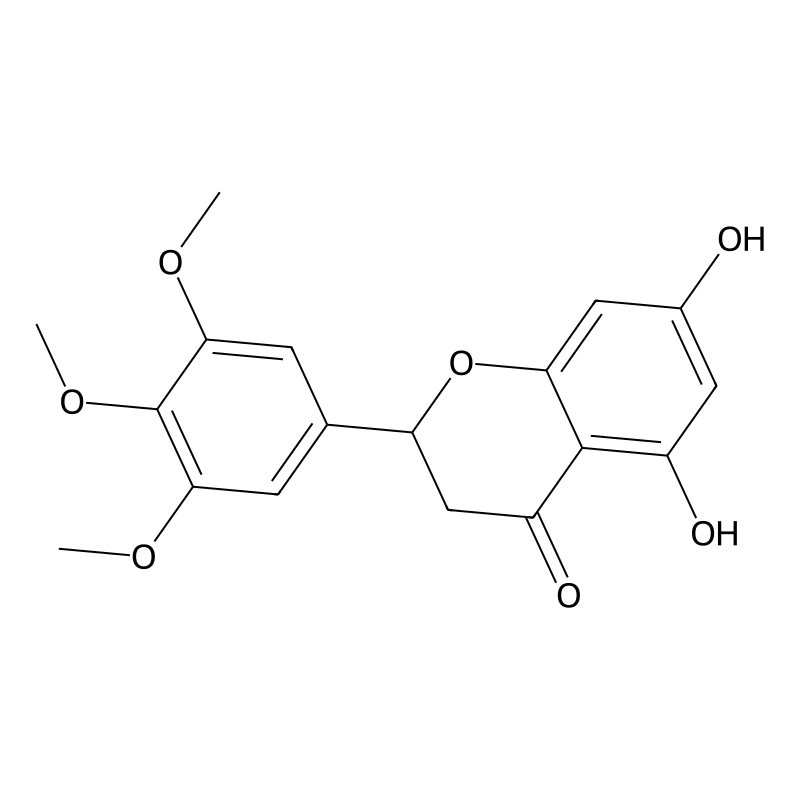2,2-Dichloro-12-(4-chlorophenyl)dodecanoic acid
Catalog No.
S531514
CAS No.
221564-97-2
M.F
C18H25Cl3O2
M. Wt
379.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
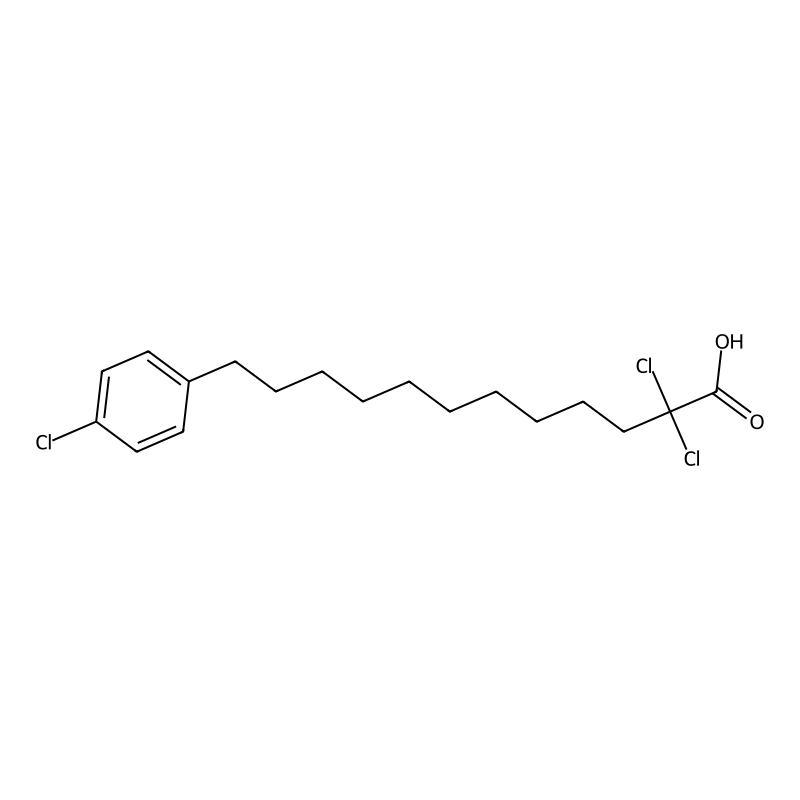
Content Navigation
CAS Number
221564-97-2
Product Name
2,2-Dichloro-12-(4-chlorophenyl)dodecanoic acid
IUPAC Name
2,2-dichloro-12-(4-chlorophenyl)dodecanoic acid
Molecular Formula
C18H25Cl3O2
Molecular Weight
379.7 g/mol
InChI
InChI=1S/C18H25Cl3O2/c19-16-12-10-15(11-13-16)9-7-5-3-1-2-4-6-8-14-18(20,21)17(22)23/h10-13H,1-9,14H2,(H,22,23)
InChI Key
GPCJDSXBRMKASP-UHFFFAOYSA-N
SMILES
C1=CC(=CC=C1CCCCCCCCCCC(C(=O)O)(Cl)Cl)Cl
Solubility
Soluble in DMSO
Synonyms
2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid, BM 17.0744, BM-17.0744, K-111
Canonical SMILES
C1=CC(=CC=C1CCCCCCCCCCC(C(=O)O)(Cl)Cl)Cl
Description
The exact mass of the compound 2,2-Dichloro-12-(4-chlorophenyl)dodecanoic acid is 378.092 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Purity
>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )
XLogP3
8
Exact Mass
378.092
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Dates
Modify: 2024-02-18
1: Martins DE, Medeiros VP, Demerov GF, Accardo CM, Paredes-Gamero EJ, Wajchenberg M, Reginato RD, Nader HB, Puertas EB, Faloppa F. Ionic and biochemical characterization of bovine intervertebral disk. Connect Tissue Res. 2016 May;57(3):212-9. doi: 10.3109/03008207.2016.1140751. PubMed PMID: 26942772.
2: Parsons SP, Huizinga JD. Transient outward potassium current in ICC. Am J Physiol Gastrointest Liver Physiol. 2010 Mar;298(3):G456-66. doi: 10.1152/ajpgi.00340.2009. PubMed PMID: 20056898.
3: Drew BG, Calkin AC. Drug evaluation: K-111, an insulin-sensitizing peroxisome proliferator-activated receptor alpha agonist. Curr Opin Investig Drugs. 2007 Apr;8(4):324-30. Review. PubMed PMID: 17458183.
4: Murakami K, Bujo H, Unoki H, Saito Y. Effect of PPARalpha activation of macrophages on the secretion of inflammatory cytokines in cultured adipocytes. Eur J Pharmacol. 2007 Apr 30;561(1-3):206-13. PubMed PMID: 17320860.
5: Huang YC, Lin YM, Chang TW, Wu SJ, Lee YS, Chang MD, Chen C, Wu SH, Liao YD. The flexible and clustered lysine residues of human ribonuclease 7 are critical for membrane permeability and antimicrobial activity. J Biol Chem. 2007 Feb 16;282(7):4626-33. PubMed PMID: 17150966.
6: Gabricević M, Besić E, Birus M, Zahl A, Eldik Rv. Oxidation of hydroxyurea with oxovanadium(V) ions in acidic aqueous solution. J Inorg Biochem. 2006 Oct;100(10):1606-13. PubMed PMID: 16842853.
7: Bratkovsky SV, Aasum E, Riemersma RA, Myhre ES, Larsen TS. Reduced coronary reserve in response to short-term ischaemia and vasoactive drugs in ex vivo hearts from diabetic mice. Acta Physiol (Oxf). 2006 Mar;186(3):171-7. PubMed PMID: 16497196.
8: Duggan-Keen M. K-111: the emerging evidence for its potential in the treatment of the metabolic syndrome. Core Evid. 2006;1(3):169-80. PubMed PMID: 22500152; PubMed Central PMCID: PMC3321666.
9: Aasum E, Cooper M, Severson DL, Larsen TS. Effect of BM 17.0744, a PPARalpha ligand, on the metabolism of perfused hearts from control and diabetic mice. Can J Physiol Pharmacol. 2005 Feb;83(2):183-90. PubMed PMID: 15791292.
10: Ortmeyer HK, Adall Y, Marciani KR, Katsiaras A, Ryan AS, Bodkin NL, Hansen BC. Skeletal muscle glycogen synthase subcellular localization: effects of insulin and PPAR-alpha agonist (K-111) administration in rhesus monkeys. Am J Physiol Regul Integr Comp Physiol. 2005 Jun;288(6):R1509-17. PubMed PMID: 15761185.
11: Schäfer SA, Hansen BC, Völkl A, Fahimi HD, Pill J. Biochemical and morphological effects of K-111, a peroxisome proliferator-activated receptor (PPAR)alpha activator, in non-human primates. Biochem Pharmacol. 2004 Jul 15;68(2):239-51. PubMed PMID: 15193996.
12: Perera WN, Senanayake G. The ammine, thiosulfato, and mixed ammine/thiosulfato complexes of silver(I) and gold(I). Inorg Chem. 2004 May 17;43(10):3048-56. PubMed PMID: 15132610.
13: Bodkin NL, Pill J, Meyer K, Hansen BC. The effects of K-111, a new insulin-sensitizer, on metabolic syndrome in obese prediabetic rhesus monkeys. Horm Metab Res. 2003 Oct;35(10):617-24. PubMed PMID: 14605998.
14: Rhee YK, Han MJ, Choi EC, Kim DH. Hypocholesterolemic activity of Bifidobacteria isolated from a healthy Korean. Arch Pharm Res. 2002 Oct;25(5):681-4. PubMed PMID: 12433205.
15: Aasum E, Belke DD, Severson DL, Riemersma RA, Cooper M, Andreassen M, Larsen TS. Cardiac function and metabolism in Type 2 diabetic mice after treatment with BM 17.0744, a novel PPAR-alpha activator. Am J Physiol Heart Circ Physiol. 2002 Sep;283(3):H949-57. PubMed PMID: 12181123.
16: Tochika-Komatsu Y, Asaka I, Ii I. A random amplified polymorphic DNA (RAPD) primer to assist the identification of a selected strain, aizu K-111 of Panax ginseng and the sequence amplified. Biol Pharm Bull. 2001 Oct;24(10):1210-3. PubMed PMID: 11642336.
17: Carroll R, Severson DL. Peroxisome proliferator-activated receptor-alpha ligands inhibit cardiac lipoprotein lipase activity. Am J Physiol Heart Circ Physiol. 2001 Aug;281(2):H888-94. PubMed PMID: 11454595.
18: Rhee YK, Bae EA, Kim SY, Han MJ, Choi EC, Kim DH. Antitumor activity of Bifidobacterium spp. isolated from a healthy Korean. Arch Pharm Res. 2000 Oct;23(5):482-7. PubMed PMID: 11059828.
19: Van Auken K, Weaver DC, Edgar LG, Wood WB. Caenorhabditis elegans embryonic axial patterning requires two recently discovered posterior-group Hox genes. Proc Natl Acad Sci U S A. 2000 Apr 25;97(9):4499-503. PubMed PMID: 10781051; PubMed Central PMCID: PMC18263.
20: Meyer K, Völkl A, Endele R, Kühnle HF, Pill J. Species differences in induction of hepatic enzymes by BM 17.0744, an activator of peroxisome proliferator-activated receptor alpha (PPARalpha). Arch Toxicol. 1999 Nov;73(8-9):440-50. PubMed PMID: 10650915.
2: Parsons SP, Huizinga JD. Transient outward potassium current in ICC. Am J Physiol Gastrointest Liver Physiol. 2010 Mar;298(3):G456-66. doi: 10.1152/ajpgi.00340.2009. PubMed PMID: 20056898.
3: Drew BG, Calkin AC. Drug evaluation: K-111, an insulin-sensitizing peroxisome proliferator-activated receptor alpha agonist. Curr Opin Investig Drugs. 2007 Apr;8(4):324-30. Review. PubMed PMID: 17458183.
4: Murakami K, Bujo H, Unoki H, Saito Y. Effect of PPARalpha activation of macrophages on the secretion of inflammatory cytokines in cultured adipocytes. Eur J Pharmacol. 2007 Apr 30;561(1-3):206-13. PubMed PMID: 17320860.
5: Huang YC, Lin YM, Chang TW, Wu SJ, Lee YS, Chang MD, Chen C, Wu SH, Liao YD. The flexible and clustered lysine residues of human ribonuclease 7 are critical for membrane permeability and antimicrobial activity. J Biol Chem. 2007 Feb 16;282(7):4626-33. PubMed PMID: 17150966.
6: Gabricević M, Besić E, Birus M, Zahl A, Eldik Rv. Oxidation of hydroxyurea with oxovanadium(V) ions in acidic aqueous solution. J Inorg Biochem. 2006 Oct;100(10):1606-13. PubMed PMID: 16842853.
7: Bratkovsky SV, Aasum E, Riemersma RA, Myhre ES, Larsen TS. Reduced coronary reserve in response to short-term ischaemia and vasoactive drugs in ex vivo hearts from diabetic mice. Acta Physiol (Oxf). 2006 Mar;186(3):171-7. PubMed PMID: 16497196.
8: Duggan-Keen M. K-111: the emerging evidence for its potential in the treatment of the metabolic syndrome. Core Evid. 2006;1(3):169-80. PubMed PMID: 22500152; PubMed Central PMCID: PMC3321666.
9: Aasum E, Cooper M, Severson DL, Larsen TS. Effect of BM 17.0744, a PPARalpha ligand, on the metabolism of perfused hearts from control and diabetic mice. Can J Physiol Pharmacol. 2005 Feb;83(2):183-90. PubMed PMID: 15791292.
10: Ortmeyer HK, Adall Y, Marciani KR, Katsiaras A, Ryan AS, Bodkin NL, Hansen BC. Skeletal muscle glycogen synthase subcellular localization: effects of insulin and PPAR-alpha agonist (K-111) administration in rhesus monkeys. Am J Physiol Regul Integr Comp Physiol. 2005 Jun;288(6):R1509-17. PubMed PMID: 15761185.
11: Schäfer SA, Hansen BC, Völkl A, Fahimi HD, Pill J. Biochemical and morphological effects of K-111, a peroxisome proliferator-activated receptor (PPAR)alpha activator, in non-human primates. Biochem Pharmacol. 2004 Jul 15;68(2):239-51. PubMed PMID: 15193996.
12: Perera WN, Senanayake G. The ammine, thiosulfato, and mixed ammine/thiosulfato complexes of silver(I) and gold(I). Inorg Chem. 2004 May 17;43(10):3048-56. PubMed PMID: 15132610.
13: Bodkin NL, Pill J, Meyer K, Hansen BC. The effects of K-111, a new insulin-sensitizer, on metabolic syndrome in obese prediabetic rhesus monkeys. Horm Metab Res. 2003 Oct;35(10):617-24. PubMed PMID: 14605998.
14: Rhee YK, Han MJ, Choi EC, Kim DH. Hypocholesterolemic activity of Bifidobacteria isolated from a healthy Korean. Arch Pharm Res. 2002 Oct;25(5):681-4. PubMed PMID: 12433205.
15: Aasum E, Belke DD, Severson DL, Riemersma RA, Cooper M, Andreassen M, Larsen TS. Cardiac function and metabolism in Type 2 diabetic mice after treatment with BM 17.0744, a novel PPAR-alpha activator. Am J Physiol Heart Circ Physiol. 2002 Sep;283(3):H949-57. PubMed PMID: 12181123.
16: Tochika-Komatsu Y, Asaka I, Ii I. A random amplified polymorphic DNA (RAPD) primer to assist the identification of a selected strain, aizu K-111 of Panax ginseng and the sequence amplified. Biol Pharm Bull. 2001 Oct;24(10):1210-3. PubMed PMID: 11642336.
17: Carroll R, Severson DL. Peroxisome proliferator-activated receptor-alpha ligands inhibit cardiac lipoprotein lipase activity. Am J Physiol Heart Circ Physiol. 2001 Aug;281(2):H888-94. PubMed PMID: 11454595.
18: Rhee YK, Bae EA, Kim SY, Han MJ, Choi EC, Kim DH. Antitumor activity of Bifidobacterium spp. isolated from a healthy Korean. Arch Pharm Res. 2000 Oct;23(5):482-7. PubMed PMID: 11059828.
19: Van Auken K, Weaver DC, Edgar LG, Wood WB. Caenorhabditis elegans embryonic axial patterning requires two recently discovered posterior-group Hox genes. Proc Natl Acad Sci U S A. 2000 Apr 25;97(9):4499-503. PubMed PMID: 10781051; PubMed Central PMCID: PMC18263.
20: Meyer K, Völkl A, Endele R, Kühnle HF, Pill J. Species differences in induction of hepatic enzymes by BM 17.0744, an activator of peroxisome proliferator-activated receptor alpha (PPARalpha). Arch Toxicol. 1999 Nov;73(8-9):440-50. PubMed PMID: 10650915.
Explore Compound Types
Get ideal chemicals from 750K+ compounds
